N,N-diethyl-2-iodoaniline
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Overview
Description
N,N-diethyl-2-iodoaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of an iodine atom attached to the benzene ring and two ethyl groups attached to the nitrogen atom. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-diethyl-2-iodoaniline can be synthesized through several methods. One common approach involves the iodination of N,N-diethylaniline. This can be achieved by reacting N,N-diethylaniline with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . Another method involves the decarboxylative iodination of anthranilic acids using potassium iodide and iodine under oxygen-rich conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions. The process is optimized to ensure high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N,N-diethyl-2-iodoaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-iodoaniline involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The ethyl groups attached to the nitrogen atom can affect the compound’s solubility and overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-3-iodoaniline: Similar structure but with the iodine atom at the 3-position.
N,N-dimethyl-2-iodoaniline: Similar structure but with methyl groups instead of ethyl groups.
2-iodoaniline: Lacks the ethyl groups on the nitrogen atom.
Uniqueness
N,N-diethyl-2-iodoaniline is unique due to the presence of both ethyl groups and the iodine atom at the 2-position. This combination of substituents imparts specific chemical properties and reactivity that distinguish it from other similar compounds .
Properties
Molecular Formula |
C10H14IN |
---|---|
Molecular Weight |
275.13 g/mol |
IUPAC Name |
N,N-diethyl-2-iodoaniline |
InChI |
InChI=1S/C10H14IN/c1-3-12(4-2)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3 |
InChI Key |
LJJVSJSKSLVOBX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1I |
Origin of Product |
United States |
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